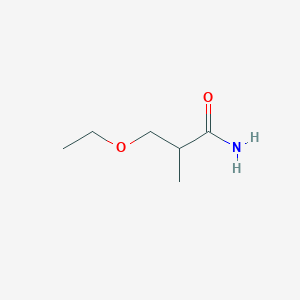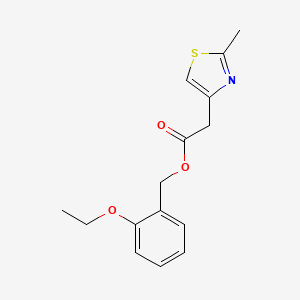![molecular formula C8H13NO B7550157 4-Methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B7550157.png)
4-Methyl-6-azabicyclo[3.2.1]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-azabicyclo[3.2.1]octan-7-one is a bicyclic compound that has been widely studied for its potential applications in scientific research. This compound is also known as tropinone, and it is a precursor to a number of important pharmaceuticals, including atropine and cocaine. In
Mécanisme D'action
The mechanism of action of 4-Methyl-6-azabicyclo[3.2.1]octan-7-one is not fully understood, but it is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. This compound has also been shown to have a number of other effects on the body, including analgesic and anticholinergic effects.
Biochemical and Physiological Effects:
4-Methyl-6-azabicyclo[3.2.1]octan-7-one has been shown to have a number of important biochemical and physiological effects. This compound has been shown to have analgesic effects, which may be useful in the treatment of pain. It also has anticholinergic effects, which may be useful in the treatment of certain medical conditions such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Methyl-6-azabicyclo[3.2.1]octan-7-one is that it is a relatively stable compound that can be easily synthesized and purified. However, this compound also has some limitations for lab experiments, including its potential toxicity and the fact that it may not be suitable for use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on 4-Methyl-6-azabicyclo[3.2.1]octan-7-one. One important area of research is the development of new drugs based on this compound, including drugs for the treatment of pain and other medical conditions. Another potential direction for research is the study of the mechanism of action of this compound, which could lead to a better understanding of its effects on the body. Finally, future research could focus on the synthesis and purification of this compound, with the goal of improving its stability and purity for use in a wide range of scientific experiments.
Conclusion:
In conclusion, 4-Methyl-6-azabicyclo[3.2.1]octan-7-one is an important compound that has been widely studied for its potential applications in scientific research. This compound has a number of important biological activities, including analgesic and anticholinergic effects, and it has been used in a wide range of research applications. While there are some limitations to the use of this compound in lab experiments, there are also many potential future directions for research, including the development of new drugs and the study of the mechanism of action of this important compound.
Méthodes De Synthèse
The synthesis of 4-Methyl-6-azabicyclo[3.2.1]octan-7-one is a complex process that involves several steps. One common method involves the reaction of tropinone with methyl iodide in the presence of a strong base such as potassium carbonate. The resulting compound can then be purified using a number of different techniques, including chromatography and recrystallization.
Applications De Recherche Scientifique
4-Methyl-6-azabicyclo[3.2.1]octan-7-one has been used in a wide range of scientific research applications, including drug discovery and development, neuroscience, and organic chemistry. This compound has been shown to have a number of important biological activities, including anticholinergic, analgesic, and anesthetic effects.
Propriétés
IUPAC Name |
4-methyl-6-azabicyclo[3.2.1]octan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-5-2-3-6-4-7(5)9-8(6)10/h5-7H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHADRTIRIQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550078.png)


![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)





![5,6-Dimethyl-3-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridazine-4-carbonitrile](/img/structure/B7550139.png)

![(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)

